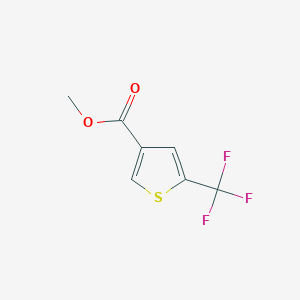
5-(三氟甲基)噻吩-3-甲酸甲酯
描述
“Methyl 5-(trifluoromethyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C7H5F3O2S . It has a molecular weight of 210.18 . The compound is colorless to yellow and has a sticky oil to semi-solid physical form .
Molecular Structure Analysis
The InChI code for “Methyl 5-(trifluoromethyl)thiophene-3-carboxylate” is 1S/C7H5F3O2S/c1-12-6(11)4-2-5(13-3-4)7(8,9)10/h2-3H,1H3 . This indicates that the compound contains a thiophene ring with a trifluoromethyl group attached at the 5-position and a carboxylate group attached at the 3-position .Physical And Chemical Properties Analysis
“Methyl 5-(trifluoromethyl)thiophene-3-carboxylate” is a colorless to yellow sticky oil to semi-solid substance . The compound should be stored at a temperature between 2-8°C .科学研究应用
1. 有机合成和功能化
噻吩甲酸甲酯,包括与 5-(三氟甲基)噻吩-3-甲酸甲酯 相似结构,用于有机合成。例如,它们在与醛、酮和共轭酯的反应中用作合成当量。这些反应通常由二碘化钐等试剂促进,能够合成具有长链酯的化合物,这些化合物在包括制药在内的各个领域都有应用 (Yang、Nandy、Selvakumar 和 Fang,2000 年)。
2. 药物化学和药物开发
在药物化学领域,5-(三氟甲基)噻吩-3-甲酸甲酯衍生物因其作为抗癌剂的潜力而受到探索。例如,具有噻吩-2-羰基和三氟甲基基团的化合物对各种癌细胞系(如乳腺癌、肝癌和结肠癌)表现出有希望的抗癌活性 (T. Ali 等人,2021 年)。
3. 共轭聚合物的开发
该化合物也是共轭聚合物合成中不可或缺的一部分。在噻吩环的特定位置引入三氟甲基基团会显著改变这些聚合物的な光学和电化学性质。此类聚合物在包括太阳能电池在内的电子器件中具有潜在应用 (Ping Deng 等人,2013 年)。
4. 化学反应性和机理研究
对 5-(三氟甲基)噻吩-3-甲酸甲酯及其衍生物的研究也有助于更深入地了解化学反应性和机理。关于涉及该化合物反应的研究,如 Knoevenagel 缩合和环丙烷环的扩张,为三氟甲基取代化合物在各种条件下的行为提供了宝贵的见解 (P. Gajdoš、J. Miklovič 和 A. Krutošíková,2006 年)。
5. 材料科学和传感应用
在材料科学中,5-(三氟甲基)噻吩-3-甲酸甲酯的衍生物用于金属有机骨架 (MOF) 的功能化。这些功能化的 MOF 表现出独特的性质,如气体吸附和传感能力,这在环境监测和其他应用中至关重要 (Suna Wang 等人,2016 年)。
安全和危害
“Methyl 5-(trifluoromethyl)thiophene-3-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
作用机制
Target of Action
Methyl 5-(trifluoromethyl)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . .
Result of Action
Molecules with the thiophene ring system are known to exhibit many pharmacological properties .
Action Environment
It is known that the compound should be stored at ambient temperature .
生化分析
Biochemical Properties
Methyl 5-(trifluoromethyl)thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The interaction between Methyl 5-(trifluoromethyl)thiophene-3-carboxylate and these kinases involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to alterations in cellular processes such as cell growth and differentiation.
Cellular Effects
The effects of Methyl 5-(trifluoromethyl)thiophene-3-carboxylate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK signaling pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis . By inhibiting specific kinases within this pathway, Methyl 5-(trifluoromethyl)thiophene-3-carboxylate can alter gene expression patterns and metabolic activities, leading to changes in cell behavior.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-(trifluoromethyl)thiophene-3-carboxylate involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as kinases, and inhibits their activity. This inhibition can result in the suppression of downstream signaling events, leading to changes in gene expression and cellular function . Additionally, Methyl 5-(trifluoromethyl)thiophene-3-carboxylate may also interact with other biomolecules, such as transcription factors, to modulate their activity and influence gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-(trifluoromethyl)thiophene-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 5-(trifluoromethyl)thiophene-3-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of Methyl 5-(trifluoromethyl)thiophene-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of target enzymes and pronounced changes in cell behavior . Threshold effects have been observed, where a certain dosage is required to achieve a measurable impact on cellular processes. Additionally, high doses of Methyl 5-(trifluoromethyl)thiophene-3-carboxylate may result in toxic or adverse effects, such as cellular toxicity and organ damage.
Metabolic Pathways
Methyl 5-(trifluoromethyl)thiophene-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound may affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it may inhibit enzymes involved in the synthesis or degradation of key metabolites, thereby influencing metabolic homeostasis.
Transport and Distribution
The transport and distribution of Methyl 5-(trifluoromethyl)thiophene-3-carboxylate within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of Methyl 5-(trifluoromethyl)thiophene-3-carboxylate within tissues can also influence its overall activity and impact on cellular function.
Subcellular Localization
The subcellular localization of Methyl 5-(trifluoromethyl)thiophene-3-carboxylate is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
属性
IUPAC Name |
methyl 5-(trifluoromethyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c1-12-6(11)4-2-5(13-3-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHJZTIWHSEZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



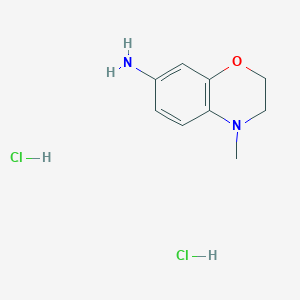
![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)
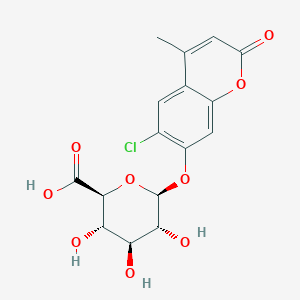
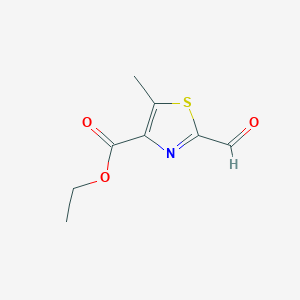
![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)


![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)
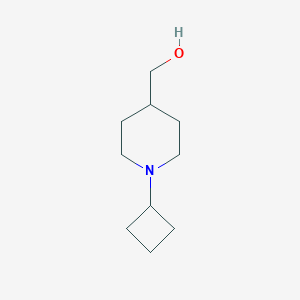
![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)

![5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1433726.png)
